

# Ziyuglycoside I: A Comparative Analysis of its Gene Expression Profile Against Leading Cosmeceuticals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Ziyuglycoside I (Standard) |           |
| Cat. No.:            | B15558415                  | Get Quote |

#### For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of Ziyuglycoside I, a natural compound isolated from the root of Sanguisorba officinalis, reveals its significant impact on gene expression in skin cells, positioning it as a noteworthy cosmeceutical agent. This guide provides a detailed comparison of Ziyuglycoside I's effects on gene expression with those of other widely used cosmeceuticals—retinoids, vitamin C, and niacinamide—supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development and cosmetics.

# **Executive Summary**

Ziyuglycoside I has demonstrated potent anti-aging and anti-inflammatory properties by modulating the expression of key genes involved in skin health. Notably, it has been shown to increase the synthesis of Type I collagen while downregulating the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines. This profile suggests its efficacy in improving skin elasticity, reducing wrinkles, and mitigating inflammation. This guide presents a side-by-side comparison of these effects with those of retinoids, vitamin C, and niacinamide, offering a quantitative and mechanistic overview for cosmeceutical research and development.

## **Comparative Analysis of Gene Expression**







The following table summarizes the quantitative effects of Ziyuglycoside I and other leading cosmeceuticals on the expression of critical genes in skin health. The data is compiled from various in vitro and in vivo studies.



| Cosmeceuti<br>cal                            | Target Gene                                           | Effect on<br>Gene<br>Expression                      | Cell/Tissue<br>Type              | Experiment<br>al Method   | Reference |
|----------------------------------------------|-------------------------------------------------------|------------------------------------------------------|----------------------------------|---------------------------|-----------|
| Ziyuglycoside<br>I                           | Type I<br>Collagen                                    | Increased<br>expression<br>(up to 71.3%<br>at 50 µM) | Normal<br>Human<br>Fibroblasts   | In vitro                  | [1][2]    |
| MMP-1<br>(Matrix<br>Metalloprotei<br>nase-1) | Inhibited<br>expression                               | Normal<br>Human<br>Fibroblasts                       | In vitro                         | [1]                       |           |
| MMP-2                                        | Decreased<br>mRNA<br>expression                       | UVB-induced<br>Hairless Mice<br>Skin                 | Quantitative<br>Real-Time<br>PCR | [3][4]                    | -         |
| MMP-9                                        | Decreased<br>mRNA<br>expression                       | UVB-induced<br>Hairless Mice<br>Skin                 | Quantitative<br>Real-Time<br>PCR | [3][4]                    | -         |
| IL-1β<br>(Interleukin-<br>1β)                | Decreased<br>mRNA<br>expression                       | UVB-induced<br>Hairless Mice<br>Skin                 | Quantitative<br>Real-Time<br>PCR | [3][4]                    | -         |
| Retinoids (All-trans- retinoic acid)         | Type I<br>Procollagen                                 | Reduced<br>mRNA levels                               | Human Skin<br>Fibroblasts        | In vitro                  | -         |
| MMP-1<br>(Collagenase                        | Inhibited<br>synthesis<br>(transcription<br>al level) | Rabbit<br>Synovial<br>Fibroblasts                    | In vitro                         |                           | _         |
| MMP-3,<br>MMP-13                             | Inhibited<br>protein<br>expression                    | Photoaged<br>Mouse Skin                              | Western Blot                     | _                         |           |
| Vitamin C<br>(Ascorbic                       | Collagen I &                                          | Increased<br>mRNA levels                             | Human<br>Dermis                  | Topical<br>application in |           |



| Acid)                                                         |                                                 |                                                       |                                              | vivo                             |
|---------------------------------------------------------------|-------------------------------------------------|-------------------------------------------------------|----------------------------------------------|----------------------------------|
| TIMP-1<br>(Tissue<br>Inhibitor of<br>Metalloprotei<br>nase-1) | Increased<br>mRNA level                         | Human<br>Dermis                                       | Topical<br>application in<br>vivo            | _                                |
| MMP-2                                                         | Down- regulated gene expression                 | Human<br>Amnion-<br>derived Cells                     | In vitro                                     |                                  |
| Niacinamide                                                   | IL-6, IL-10,<br>MCP-1, TNF-<br>α                | Significantly<br>downregulate<br>d mRNA<br>expression | UVB-<br>irradiated<br>HaCaT<br>Keratinocytes | Quantitative<br>Real-Time<br>PCR |
| IL-8                                                          | Suppressed production (mRNA and protein levels) | P. acnes-<br>stimulated<br>HaCaT<br>Keratinocytes     | In vitro                                     |                                  |

### **Signaling Pathways and Mechanisms of Action**

The effects of these cosmeceuticals on gene expression are mediated by complex signaling pathways. Understanding these pathways is crucial for targeted drug development.

## **Ziyuglycoside I Signaling Pathway**

Ziyuglycoside I is believed to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central regulators of inflammatory responses and MMP production in the skin. By suppressing these pathways, Ziyuglycoside I can reduce the expression of pro-inflammatory cytokines and collagen-degrading enzymes.





Click to download full resolution via product page

Caption: Putative signaling pathway of Ziyuglycoside I in skin cells.

# **Comparative Signaling Pathways**

Retinoids, Vitamin C, and Niacinamide also modulate distinct signaling pathways to influence gene expression.







Click to download full resolution via product page

Caption: Simplified signaling pathways for Retinoids and Niacinamide.

# **Experimental Protocols**

The following are generalized protocols for key experiments used to determine the gene expression effects of cosmeceuticals.

# Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the amount of a specific mRNA transcript in a sample, providing a measure of gene expression.



- RNA Extraction: Total RNA is isolated from skin tissue or cultured cells (e.g., dermal fibroblasts, keratinocytes) using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
- Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA
   (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random
   primers or oligo(dT) primers.
- Real-Time PCR: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target genes (e.g., COL1A1, MMP1, IL1B) and a reference gene (e.g., GAPDH, ACTB). The PCR reaction is performed in a real-time PCR machine (e.g., Applied Biosystems 7500) using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan) to monitor the amplification in real-time.
- Data Analysis: The cycle threshold (Ct) values, which are inversely proportional to the amount of target mRNA, are determined for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene expression.

# RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling

RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by a cosmeceutical.



Click to download full resolution via product page

Caption: A typical experimental workflow for RNA sequencing.

 RNA Isolation and Quality Control: High-quality total RNA is extracted from the experimental samples as described for qRT-PCR. RNA integrity is assessed using an automated



electrophoresis system (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN).

- Library Preparation: The RNA is then used to construct a sequencing library. This process typically involves mRNA purification (for eukaryotes), RNA fragmentation, reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.
- Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline.
   This includes quality control, trimming of adapter sequences, alignment to a reference genome, and quantification of gene expression levels. Differentially expressed genes between treatment and control groups are identified using statistical methods.

### Conclusion

Ziyuglycoside I demonstrates a compelling gene expression profile that supports its use as an effective cosmeceutical for anti-aging and anti-inflammatory applications. Its ability to upregulate collagen synthesis while downregulating MMPs and pro-inflammatory cytokines is comparable, and in some aspects, potentially synergistic with established cosmeceuticals like retinoids, vitamin C, and niacinamide. Further research, including head-to-head clinical trials, is warranted to fully elucidate its relative efficacy and potential for combination therapies in dermatological and cosmetic formulations. The detailed experimental protocols and pathway analyses provided in this guide offer a foundational resource for such future investigations.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. The Dichloromethane Fraction of Sanguisorba tenuifolia Inhibits Inflammation in Cells Through Modulation of the p38/ERK/MAPK and NF-kB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Ethanol extracts of Sanguisorba officinalis L. suppress TNF-α/IFN-γ-induced proinflammatory chemokine production in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.skku.edu [pure.skku.edu]
- 4. Phytotherapeutic Activities of Sanguisorba officinalis and its Chemical Constituents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ziyuglycoside I: A Comparative Analysis of its Gene Expression Profile Against Leading Cosmeceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558415#ziyuglycoside-i-s-effect-ongene-expression-compared-to-other-cosmeceuticals]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com